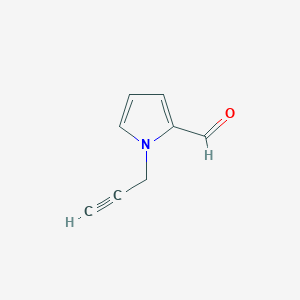

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

Descripción general

Descripción

Nornidulina es un derivado de depsidona, un tipo de compuesto orgánico caracterizado por una estructura central de dibenzo[b,e][1,4]dioxepin-11-ona. Fue aislada por primera vez del hongo Aspergillus nidulans y desde entonces se ha encontrado en otras especies como Aspergillus ustus y Aspergillus unguis . La nornidulina exhibe actividades biológicas significativas, incluidas propiedades antibacterianas, antifúngicas y antimaláricas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de nornidulina implica varios pasos, comenzando con precursores aromáticos simples. Los pasos clave incluyen:

Formación del núcleo dibenzo[b,e][1,4]dioxepin-11-ona: Esto generalmente se logra a través de una serie de reacciones de ciclización.

Cloración e hidroxilación: Estos pasos introducen los grupos funcionales necesarios en los anillos aromáticos.

Alquilación: Este paso agrega los grupos metilo y propenilo a la estructura central.

Métodos de producción industrial: La producción industrial de nornidulina se basa principalmente en procesos de fermentación utilizando especies de Aspergillus. Los hongos se cultivan en condiciones específicas que promueven la producción de nornidulina, seguidas de extracción y purificación utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la cromatografía en capa fina (TLC) .

Tipos de reacciones:

Oxidación: La nornidulina puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, lo que lleva a la formación de quinonas.

Reducción: El compuesto puede reducirse en el grupo carbonilo para formar derivados de alcohol.

Sustitución: Los átomos de halógeno en la nornidulina pueden sustituirse con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃).

Agentes reductores: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄).

Reactivos de sustitución: Nucleófilos como aminas o tioles.

Productos principales:

Productos de oxidación: Quinonas.

Productos de reducción: Derivados de alcohol.

Productos de sustitución: Varias depsidonas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

The compound 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde , also known by its CAS number 104501-02-2, is a pyrrole derivative that has garnered interest in various scientific research applications due to its unique structural properties. This article will explore its applications across different fields, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound has the molecular formula . Its structure features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, along with an aldehyde functional group and a propargyl substituent. The presence of these functional groups contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactive aldehyde group can participate in various reactions such as:

- Condensation Reactions : It can undergo condensation with amines to form imines, which are valuable intermediates in the synthesis of pharmaceuticals.

- Michael Additions : The compound can act as a Michael acceptor due to the electrophilic nature of the carbonyl carbon, enabling the formation of more complex molecules.

Medicinal Chemistry

Research indicates that derivatives of pyrrole compounds possess diverse biological activities, including:

- Antimicrobial Properties : Studies have shown that pyrrole derivatives exhibit significant antibacterial and antifungal activities. The incorporation of the propargyl group may enhance these properties.

- Anticancer Activity : Some pyrrole-based compounds have been investigated for their potential anticancer effects. Initial studies suggest that this compound may influence cancer cell proliferation.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The results indicated that this compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Mecanismo De Acción

La nornidulina ejerce sus efectos principalmente a través de la inhibición de enzimas clave y la interrupción de los procesos celulares:

Acción antibacteriana: Inhibe la síntesis de la pared celular bacteriana y altera la integridad de la membrana.

Acción antifúngica: Interfiere con la síntesis y función de la membrana celular fúngica.

Acción antimalárica: Inhibe la enzima malato:quinona oxidorreductasa (MQO) en Plasmodium falciparum, interrumpiendo la función mitocondrial y la producción de energía del parásito.

Comparación Con Compuestos Similares

La nornidulina es única entre las depsidonas debido a sus actividades biológicas específicas y características estructurales. Compuestos similares incluyen:

Depsidonas: Como nidulina y nidulinol, que también exhiben propiedades antimicrobianas.

Otros derivados de depsidona: Como austocistina y ácido secalónico, que tienen diferentes actividades biológicas y variaciones estructurales.

La nornidulina destaca por su potente actividad antimalárica y su capacidad para inhibir el MRSA, lo que la convierte en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas .

Actividad Biológica

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrroles are five-membered heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The structure of this compound features a pyrrole ring substituted with a propynyl group and an aldehyde functional group. This unique configuration allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds containing the pyrrole structure exhibit significant activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 µg/mL |

| This compound | Escherichia coli | 12.5 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

This suggests that further exploration into its structure–activity relationship (SAR) could yield more potent derivatives .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Antimicrobial Mechanism:

The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Anticancer Mechanism:

It likely induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death in cancer cells.

Neuroprotective Mechanism:

Potential mechanisms include the scavenging of free radicals and modulation of inflammatory pathways in neuronal tissues.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives, including this compound. The study found that modifications to the pyrrole ring significantly influenced biological activity, underscoring the importance of structural variations in enhancing therapeutic efficacy .

Propiedades

IUPAC Name |

1-prop-2-ynylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-5-9-6-3-4-8(9)7-10/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGZZDLIHWQCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590857 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104501-02-2 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.